molecular formula C12H14O4 B8120672 3,4-Dimethoxy-2-methylcinnamic acid

3,4-Dimethoxy-2-methylcinnamic acid

Cat. No. B8120672
M. Wt: 222.24 g/mol
InChI Key: RCSXTTALKLGEPI-FNORWQNLSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3,4-Dimethoxy-2-methylcinnamic acid is a useful research compound. Its molecular formula is C12H14O4 and its molecular weight is 222.24 g/mol. The purity is usually 95%.
BenchChem offers high-quality 3,4-Dimethoxy-2-methylcinnamic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3,4-Dimethoxy-2-methylcinnamic acid including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

  • Synthesis and Antimicrobial Activity : This compound is used in synthesizing copper(II) complexes with tested antimicrobial activities (Zoroddu & Berardi, 1989).

  • Potential Medical Applications : It may be effective in treating conditions like irritant contact dermatitis and aging (Elsner, Wilhelm, & Maibach, 1990).

  • Exercise Fatigue Reduction : Derivatives like 3,4-Dihydroxycinnamic acid have potential in reducing exercise-induced fatigue (Novaes et al., 2012).

  • Analytical Chemistry Applications : Variants like 3,5-Dimethoxy-4-hydroxycinnamic acid are used in Matrix-Assisted Laser Desorption/Ionization Mass Spectrometry (MALDI-MS) for carbohydrate studies (Schmidt De León et al., 2022).

  • Neurodegenerative Disease Research : Some derivatives inhibit α-synuclein aggregation, a key factor in neurodegenerative diseases (Barinova, Melnikova, & Мuronetz, 2020).

  • Organic Synthesis : It serves as an intermediate in synthesizing biologically active compounds like isocoumarins and dihydroisocoumarins (Qadeer, Rama, & Shah, 2007).

  • Hypolipidemic Agent Synthesis : [E]-α-Methylcinnamic acids, synthesized from this compound, are used in creating hypolipidemic agents and serine protease inhibitors (Basavaiah et al., 1999).

  • Bioavailability Studies : Its derivatives are important in studying bioavailability and bioefficacy, especially following coffee consumption (Nagy et al., 2011).

  • Pharmacological Activities : Sinapic acid, a related compound, exhibits a range of pharmacological activities, indicating potential therapeutic uses (Mondal et al., 2020).

  • Metabolic Research : The metabolism of similar compounds in rats is studied for understanding metabolic pathways (Meyer & Scheline, 1972).

  • Antioxidant and Anti-inflammatory Research : It is used in synthesizing compounds with anti-inflammatory effects (Chen, 2015).

  • Saccharomyces cerevisiae Research : Its derivatives are substrates for specific enzymatic reactions in yeast (Gramatica, Ranzi, & Manitto, 1981).

  • Photomechanical Behavior Study : Studies have focused on its solid-state photodimerization and molecular motion (Mishra et al., 2015).

properties

IUPAC Name

(E)-3-(3,4-dimethoxy-2-methylphenyl)prop-2-enoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14O4/c1-8-9(5-7-11(13)14)4-6-10(15-2)12(8)16-3/h4-7H,1-3H3,(H,13,14)/b7-5+
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RCSXTTALKLGEPI-FNORWQNLSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1OC)OC)C=CC(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=C(C=CC(=C1OC)OC)/C=C/C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

222.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3,4-Dimethoxy-2-methylcinnamic acid

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.